1-hydroxybutan-2-yl prop-2-enoate

Description

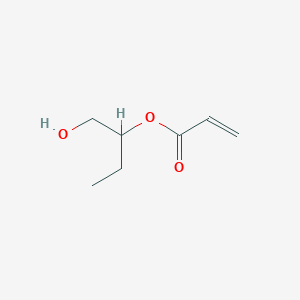

1-Hydroxybutan-2-yl prop-2-enoate is an ester derived from prop-2-enoic acid (acrylic acid) and 1-hydroxybutan-2-ol. Its IUPAC name defines the structure as CH₂=CHCO-O-CH₂CH(OH)CH₂CH₃. The compound features a hydroxyl group on the butyl chain, distinguishing it from simpler alkyl acrylates.

Properties

CAS No. |

121733-80-0 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-hydroxybutan-2-yl prop-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |

InChI Key |

QQIFWCIRQPKKAH-UHFFFAOYSA-N |

SMILES |

CCC(CO)OC(=O)C=C |

Canonical SMILES |

CCC(CO)OC(=O)C=C |

Other CAS No. |

121733-80-0 |

Origin of Product |

United States |

Preparation Methods

2-Propenoic acid, 1-(hydroxymethyl)propyl ester can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product can be purified through distillation or chromatography.

Chemical Reactions Analysis

2-Propenoic acid, 1-(hydroxymethyl)propyl ester undergoes various types of chemical reactions, including:

Polymerization: It can polymerize to form polymers and copolymers, which are used in various applications.

Esterification: It can react with alcohols to form esters.

Hydrolysis: It can be hydrolyzed to form methacrylic acid and 1,3-propanediol.

Common reagents and conditions used in these reactions include catalysts like sulfuric acid and p-toluenesulfonic acid, and conditions such as reflux. Major products formed from these reactions include polymers, esters, and the hydrolysis products.

Scientific Research Applications

2-Propenoic acid, 1-(hydroxymethyl)propyl ester has a wide range of scientific research applications, including:

Drug Delivery: It is used in the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination.

Tissue Engineering: It is used in hydrogels that provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.

Materials Science: It is used in the synthesis of various polymers and copolymers for different applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 1-(hydroxymethyl)propyl ester-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, hydrogels made from this compound can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Prop-2-enoate Esters

Structural and Functional Diversity

Prop-2-enoate esters vary widely based on their alcohol substituents, which dictate their applications. Below is a comparative analysis:

Table 1: Key Prop-2-enoate Esters and Their Properties

Key Comparative Insights

Antifungal Activity: Methyl prop-2-enoate demonstrates potent antifungal effects, suggesting that the presence of a hydroxyl group in 1-hydroxybutan-2-yl prop-2-enoate might enhance or modify its bioactivity through hydrogen bonding or increased solubility .

Polymer Applications: Branched esters like 2-EHA are used in polymers due to their hydrophobic tails. The hydroxyl group in this compound could facilitate crosslinking or improve compatibility with hydrophilic matrices .

UV Absorption: Aromatic acrylates like IMC absorb UV light effectively. The absence of an aromatic moiety in this compound may limit its utility as a UV filter but could reduce phototoxicity .

Thermodynamic Behavior: Substituents like cyano or furyl groups (e.g., ECFP) alter heat capacities and phase transitions. The hydroxyl group in this compound may similarly affect crystallization or thermal stability .

Environmental and Safety Profiles: Fluorinated acrylates () and parabens () highlight the importance of substituents in toxicity. The hydroxyl group in this compound may improve biodegradability compared to fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.